![molecular formula C8H15NO B1383596 3-Cyclopropyl-3-(methoxymethyl)azetidine CAS No. 2060029-75-4](/img/structure/B1383596.png)
3-Cyclopropyl-3-(methoxymethyl)azetidine
Overview
Description
3-Cyclopropyl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of azetidines, such as 3-Cyclopropyl-3-(methoxymethyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-3-(methoxymethyl)azetidine is1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3
. The compound has a total of 9 heavy atoms . Physical And Chemical Properties Analysis
3-Cyclopropyl-3-(methoxymethyl)azetidine is a liquid at room temperature . It has a molecular weight of 141.21 g/mol . The compound has a topological polar surface area of 21.3 Ų and a complexity of 97.1 .Scientific Research Applications
Medicinal Chemistry
Azetidines, including derivatives like 3-Cyclopropyl-3-(methoxymethyl)azetidine , are valued in medicinal chemistry for their presence in biologically active compounds and potential drug candidates. Their unique structure can be exploited to design novel therapeutics with specific pharmacokinetic properties .
Agrochemical Research
In agrochemical research, azetidines serve as core structures for developing new pesticides and herbicides. Their stability and reactivity make them suitable candidates for creating compounds that can interact with specific biological targets in pests .
Asymmetric Catalysis
Azetidine derivatives are used as ligands and organocatalysts in asymmetric catalysis to induce chirality in various chemical reactions. This is crucial for synthesizing enantiomerically pure substances, which is important in the production of certain pharmaceuticals .
Polymer Synthesis
The application of azetidines in polymer synthesis is an emerging field. The ring strain in azetidines can be utilized to create polymers with unique mechanical and chemical properties, potentially leading to new materials with specialized applications .
Peptidomimetics
Azetidines are used as surrogates for natural amino acids in peptidomimetics. This allows researchers to mimic peptide structures and functions, which can lead to the development of new therapeutic peptides with improved stability and efficacy .
Synthetic Organic Chemistry
In synthetic organic chemistry, azetidines are involved in various transformations due to their considerable ring strain and stability. They are used in [2+2] cycloaddition reactions, C(sp3)–H functionalization, and as intermediates in the synthesis of more complex molecules .
Safety and Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
3-cyclopropyl-3-(methoxymethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUDNSHBTOIQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-(methoxymethyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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